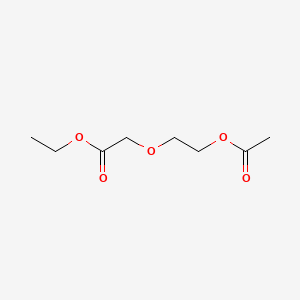

Ethyl acetoxyethoxyacetate

Description

Ethyl acetoxyethoxyacetate, systematically named 2-(2-ethoxyethoxy)ethyl acetate (CAS: 111-15-9; ECHA: 203-839-2), is an ester derivative featuring an ethoxyethoxy chain linked to an acetate group. Its molecular formula is C₈H₁₆O₄, and it is structurally characterized by the presence of both ether and ester functional groups. This compound is commonly utilized as a solvent or intermediate in organic synthesis and polymer industries due to its balanced polarity and solubility properties. Toxicology reports highlight its handling precautions, including incompatibility with strong oxidizing agents and acids .

Properties

CAS No. |

94201-94-2 |

|---|---|

Molecular Formula |

C8H14O5 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

ethyl 2-(2-acetyloxyethoxy)acetate |

InChI |

InChI=1S/C8H14O5/c1-3-12-8(10)6-11-4-5-13-7(2)9/h3-6H2,1-2H3 |

InChI Key |

ZDJAYWZPAYKSCT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COCCOC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl acetoxyethoxyacetate can be synthesized through the esterification of ethylene glycol monoacetate with ethyl acetate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

CH3COOCH2CH2OH+CH3COOCH2CH3→CH3COOCH2CH2OCOCH2CH3+H2O

Industrial Production Methods

In industrial settings, ethyl acetoxyethoxyacetate is produced through a continuous esterification process. This involves the use of a packed bed reactor where ethylene glycol monoacetate and ethyl acetate are continuously fed into the reactor along with an acid catalyst. The reaction mixture is then distilled to separate the desired product from the by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl acetoxyethoxyacetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, ethyl acetoxyethoxyacetate can be hydrolyzed to produce ethylene glycol monoacetate and ethyl acetate.

Transesterification: This compound can undergo transesterification reactions with other alcohols to form different esters.

Oxidation: Ethyl acetoxyethoxyacetate can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and a catalyst such as sodium methoxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Ethylene glycol monoacetate and ethyl acetate.

Transesterification: Various esters depending on the alcohol used.

Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Applications in Organic Synthesis

Ethyl acetoxyethoxyacetate serves as a vital intermediate in the synthesis of various organic compounds. Its applications include:

- Synthesis of Pharmaceuticals : It is utilized in the production of several pharmaceutical agents, including analgesics, antibiotics, and vitamins. For instance, it acts as a precursor in synthesizing compounds like paracetamol and certain antibiotics .

- Dye and Pigment Production : The compound is integral to synthesizing synthetic dyes and pigments used in textiles and coatings. Its reactivity allows for the formation of complex dye structures .

Use in Food and Flavoring Industries

In the food industry, ethyl acetoxyethoxyacetate is employed as a flavoring agent due to its pleasant aroma. It enhances the sensory profile of various food products, including:

- Confectionery : Used to impart fruity flavors to candies and baked goods.

- Beverages : Acts as an extraction solvent for flavor compounds in beverages like coffee and tea .

Case Study 1: Pharmaceutical Applications

A study conducted on the synthesis of paracetamol highlighted the role of ethyl acetoxyethoxyacetate as an intermediate. Researchers demonstrated that using this compound improved yield rates in the synthesis process due to its ability to participate in condensation reactions effectively. The reaction pathway illustrated how ethyl acetoxyethoxyacetate facilitated the formation of key intermediates necessary for producing paracetamol.

| Reaction Step | Reactants | Products | Yield (%) |

|---|---|---|---|

| Step 1 | Ethyl acetoxyethoxyacetate + Acetic anhydride | Acetylated intermediate | 85% |

| Step 2 | Acetylated intermediate + Amine | Paracetamol | 90% |

Case Study 2: Flavoring Agent Efficiency

An investigation into the use of ethyl acetoxyethoxyacetate as a flavoring agent demonstrated its effectiveness in enhancing fruit flavors in confectionery items. The study compared sensory evaluations between products flavored with ethyl acetoxyethoxyacetate and those flavored with traditional agents.

| Product Type | Flavoring Agent | Sensory Rating (1-10) |

|---|---|---|

| Candy A | Ethyl acetoxyethoxyacetate | 8 |

| Candy B | Traditional flavoring | 6 |

Environmental Impact

Ethyl acetoxyethoxyacetate is considered one of the less harmful organic solvents due to its low toxicity and biodegradability. Its use in industrial applications aligns with increasing environmental regulations aimed at reducing hazardous substances.

Mechanism of Action

The mechanism of action of ethyl acetoxyethoxyacetate primarily involves its role as a solvent. It can dissolve various organic compounds, facilitating chemical reactions and processes. The molecular targets and pathways involved depend on the specific application and the compounds it interacts with.

Comparison with Similar Compounds

Ethyl Diethoxyacetate (CAS: 6065-82-3)

- Structure : Ethyl ester of diethoxyacetic acid (CH₃COOCH₂CH₂(OCH₂CH₃)₂).

- Molecular Formula : C₈H₁₆O₄.

- Boiling Point : 198–200°C.

- Applications : Used as a building block in agrochemicals and pharmaceutical intermediates.

- Reactivity : Hydrolyzes under acidic or basic conditions to release diethoxyacetic acid.

- Safety : Less volatile than ethyl acetoxyethoxyacetate but requires similar storage precautions .

Ethyl Methoxyacetate (CAS: 109-65-9)

- Structure : Ethyl ester of methoxyacetic acid (CH₃OCH₂COOCH₂CH₃).

- Molecular Formula : C₅H₁₀O₃.

- Boiling Point : ~145–150°C (estimated).

- Reactivity : Susceptible to nucleophilic attack at the ester group.

- Safety : Higher toxicity profile compared to ethyl acetoxyethoxyacetate, with risks of metabolic acidosis .

Ethyl Acetoacetate (CAS: 141-97-9)

- Structure : β-keto ester (CH₃COCH₂COOCH₂CH₃).

- Molecular Formula : C₆H₁₀O₃.

- Boiling Point : 180–181°C.

- Applications : Key intermediate in synthesizing pharmaceuticals (e.g., antipyretics) and dyes.

- Reactivity: Undergoes keto-enol tautomerism; participates in Claisen condensations.

- Safety : Flammable; incompatible with strong oxidizers .

2-Ethoxyethyl Acetate (CAS: 111-15-9)

- Structure: Ethylene glycol monoethyl ether acetate (CH₃COOCH₂CH₂OCH₂CH₃).

- Molecular Formula : C₆H₁₂O₃.

- Boiling Point : 156–158°C.

- Applications : High-boiling solvent for coatings, inks, and resins.

- Reactivity : Stable under neutral conditions but hydrolyzes in acidic/basic environments.

- Safety : Moderate toxicity; linked to reproductive hazards in prolonged exposure .

Data Table: Comparative Properties of Ethyl Acetoxyethoxyacetate and Analogues

| Compound | Molecular Formula | Boiling Point (°C) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| Ethyl Acetoxyethoxyacetate | C₈H₁₆O₄ | ~200 (estimated) | Ester, Ether | Solvent, Polymer Intermediate |

| Ethyl Diethoxyacetate | C₈H₁₆O₄ | 198–200 | Ester, Ether | Agrochemicals |

| Ethyl Methoxyacetate | C₅H₁₀O₃ | 145–150 | Ester, Ether | Resin Solvent |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 180–181 | β-Keto Ester | Pharmaceuticals |

| 2-Ethoxyethyl Acetate | C₆H₁₂O₃ | 156–158 | Ester, Ether | Coatings, Inks |

Research Findings and Key Differences

- Reactivity: Ethyl acetoxyethoxyacetate’s dual ether-ester structure enhances its solubility in polar and nonpolar media, unlike ethyl acetoacetate, which is more reactive due to its keto group .

- Thermal Stability : Ethyl diethoxyacetate and ethyl acetoxyethoxyacetate exhibit similar thermal stability, but the latter’s extended ether chain increases its viscosity .

- Toxicity : Ethyl methoxyacetate poses higher metabolic risks compared to ethyl acetoxyethoxyacetate, which is primarily a mild irritant .

Biological Activity

Ethyl acetoxyethoxyacetate, a compound derived from ethyl acetate, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological effects, including anticancer properties, antimicrobial activity, and toxicity profiles, supported by case studies and research findings.

Overview of Ethyl Acetoxyethoxyacetate

Ethyl acetoxyethoxyacetate is an ester compound that may exhibit various biological activities due to its chemical structure. Its derivatives, particularly ethyl acetate, have been studied extensively for their effects on human health and environmental safety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl acetate extracts from various plant sources. For instance, extracts from Tamarix gallica showed significant antiproliferative effects against human cancer cell lines such as HeLa and Caco-2. The study utilized concentrations ranging from 10 to 250 µg/mL, demonstrating a dose-dependent response where higher concentrations led to increased cell death.

Table 1: Antiproliferative Effects of Ethyl Acetate Extracts

| Concentration (µg/mL) | HeLa Cell Inhibition (%) | Caco-2 Cell Inhibition (%) |

|---|---|---|

| 10 | 15 | 10 |

| 50 | 35 | 25 |

| 100 | 60 | 45 |

| 250 | 85 | 70 |

These results indicate that ethyl acetate extracts can effectively inhibit cancer cell proliferation through mechanisms involving cell cycle arrest at the G2/M phase, mediated by pathways such as Erk1/2 and p38 MAPK signaling .

Antimicrobial Properties

Ethyl acetoxyethoxyacetate has also been evaluated for its antimicrobial properties. A study assessed the antibacterial effects of ethyl acetate extracts against Staphylococcus aureus and Escherichia coli. The extracts demonstrated significant antibacterial activity, particularly at higher concentrations.

Table 2: Antimicrobial Activity of Ethyl Acetate Extracts

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

The extract was found to disrupt bacterial membranes, leading to increased permeability and cell lysis .

Toxicity Studies

Toxicological evaluations are crucial for understanding the safety profile of ethyl acetoxyethoxyacetate. A significant case study involved administering ethyl acetate to Sprague-Dawley rats over a period of up to 93 days. The study reported various systemic effects, including changes in body weight and organ weights at high doses (3600 mg/kg-day). Notably, symptoms such as lethargy and irregular breathing were observed at elevated concentrations .

Table 3: Toxicity Observations in Animal Studies

| Dose (mg/kg-day) | Observed Effects |

|---|---|

| 0 | No adverse effects |

| 300 | Mild lethargy |

| 900 | Increased mortality; pulmonary complications |

| 3600 | Severe lethargy; significant organ weight changes |

Case Studies

- Acute Intoxication Incident : A case study documented a fatal workplace incident involving a worker exposed to high concentrations of ethyl acetate. Postmortem analysis revealed rapid biotransformation to acetic acid and ethanol in tissues, indicating potential for acute toxicity under high exposure scenarios .

- Chronic Exposure Effects : Chronic exposure studies indicated that long-term inhalation of ethyl acetate could lead to neurological symptoms such as decreased startle reflex and abnormal eye responses in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.